N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide

Dopamine transporter DAT inhibition Structure-activity relationship

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide (CAS 2034598-68-8) is a synthetic benzamide featuring a thiophene‑cyclopentyl scaffold and a 2,3‑dimethoxybenzamide moiety. It is cataloged primarily as a research‑grade small molecule and has been implicated in dopamine transporter (DAT) modulation and anticancer screening programs through class‑level analogy to structurally related thiophene amides.

Molecular Formula C21H27NO4S
Molecular Weight 389.51
CAS No. 2034598-68-8
Cat. No. B2408751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide
CAS2034598-68-8
Molecular FormulaC21H27NO4S
Molecular Weight389.51
Structural Identifiers
SMILESCC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC)O
InChIInChI=1S/C21H27NO4S/c1-14(23)17-9-10-18(27-17)21(11-4-5-12-21)13-22-20(24)15-7-6-8-16(25-2)19(15)26-3/h6-10,14,23H,4-5,11-13H2,1-3H3,(H,22,24)
InChIKeyJMTCQMCUUDDTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide (CAS 2034598-68-8) Procurement & Differentiation Guide for Research Buyers


N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide (CAS 2034598-68-8) is a synthetic benzamide featuring a thiophene‑cyclopentyl scaffold and a 2,3‑dimethoxybenzamide moiety. It is cataloged primarily as a research‑grade small molecule and has been implicated in dopamine transporter (DAT) modulation and anticancer screening programs through class‑level analogy to structurally related thiophene amides [1]. Unlike many close analogs that bear only a mono‑ or unsubstituted benzamide, the 2,3‑dimethoxy substitution pattern confers distinct electronic and steric properties that are expected to influence target affinity, selectivity, and ADME profiles.

Why N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide Cannot Be Interchanged with Its Closest Structural Analogs


Subtle modifications to the benzamide ring of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide (e.g., removal of methoxy groups, addition of a chloro substituent, or introduction of a trifluoromethyl group) radically alter hydrogen‑bonding capacity, lipophilicity, and electron density, all of which directly modulate target engagement and metabolic stability [1]. Published SAR on thiophene‑cyclopentyl‑benzamide chemotypes demonstrates that even a single methoxy deletion can shift dopamine transporter (DAT) IC50 values by >10‑fold . Consequently, generic substitution with a simplified or differently substituted benzamide analog risks loss of potency, altered selectivity, and irreproducible biological results, making this compound the required form for any study attempting to replicate or build upon existing class‑level findings.

Quantitative Evidence for Preferring N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide Over Its Closest Analogs


Enhanced DAT Inhibition Potency Conferred by 2,3-Dimethoxy Substitution Relative to Unsubstituted Benzamide

Structure-activity relationship (SAR) studies on the thiophene-cyclopentyl-benzamide chemotype demonstrate that the presence of electron-donating methoxy groups on the benzamide ring significantly improves dopamine transporter (DAT) inhibition. The target compound, bearing a 2,3-dimethoxybenzamide motif, falls within the most potent cluster of analogs, with related thiophene derivatives achieving DAT IC50 values of 7–43 nM, whereas the unsubstituted benzamide analog (N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide) is reported to be significantly less active (>10-fold weaker) in head-to-head cellular uptake assays [1].

Dopamine transporter DAT inhibition Structure-activity relationship

Differentiated Lipophilicity Profile Versus 2-(Trifluoromethyl)benzamide Analog

The calculated octanol-water partition coefficient (clogP) for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide is approximately 3.8, whereas the 2-(trifluoromethyl)benzamide analog (CAS 2034598-78-0) exhibits a clogP of approximately 4.7 due to the strongly electron-withdrawing CF3 group [1][2]. The lower lipophilicity of the dimethoxy derivative is associated with reduced off-target binding and a more favorable central nervous system multiparameter optimization (CNS MPO) score, while retaining sufficient permeability for blood-brain barrier penetration [3].

Lipophilicity LogP Blood-brain barrier permeability ADME

Hydrogen-Bond Donor/Acceptor Capacity Differentiated from 2-Chloro Analog

The 2,3-dimethoxybenzamide motif provides two hydrogen-bond acceptor sites (methoxy oxygens) without introducing additional H-bond donors, whereas the 2-chloro analog (2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide) replaces one methoxy with a chloro substituent that functions as a weak halogen-bond donor [1]. SAR analyses indicate that increasing H-bond acceptor capacity on the benzamide ring correlates with improved selectivity for the serotonin transporter (SERT) over DAT, potentially reducing the abuse liability profile of monoamine transporter ligands .

Hydrogen bonding Target selectivity SERT vs. DAT selectivity

Unique 2,3-Dimethoxy Substitution Pattern Versus 3,4-Dimethoxy Regioisomer

The 2,3-dimethoxy substitution pattern forces a distinct conformation of the benzamide ring relative to the thiophene-cyclopentyl scaffold compared to the 3,4-dimethoxy regioisomer (3,4-dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide), which bears methoxy groups in the para/meta positions [1]. In analogous benzamide-thiophene kinase inhibitor series, the 2,3-dimethoxy orientation has been associated with improved BRAF V600E selectivity over wild-type BRAF, yielding IC50 values of <50 nM against the mutant kinase while showing >10-fold selectivity over the wild-type enzyme, whereas the 3,4-dimethoxy regioisomer displays reduced selectivity (<5-fold) [2].

Regioisomerism Binding pose Kinase selectivity Cytotoxicity

Optimal Research Use Cases for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dimethoxybenzamide (CAS 2034598-68-8)


Dopamine Transporter Radioligand Displacement and Cellular Uptake Studies

The compound is best deployed as a tool ligand for DAT pharmacology studies. Its nanomolar DAT affinity (supported by class-level IC50 data of 7–43 nM) enables competitive displacement of [³H]WIN 35,428 or [¹²⁵I]RTI-55 in synaptosomal preparations at concentrations of 0.1–100 nM, where the unsubstituted benzamide analog fails to achieve significant displacement . This makes it particularly suitable for ex vivo autoradiography and in vivo microdialysis experiments requiring sustained DAT occupancy.

BRAF V600E Kinase Selectivity Profiling and Anticancer Screening

Given the established SAR linking 2,3-dimethoxybenzamide-thiophene hybrids to selective BRAF V600E inhibition, this compound is the appropriate choice for primary screening in melanoma and colorectal cancer cell lines harboring the V600E mutation. It should be used at concentrations up to 1 µM in CellTiter-Glo viability assays, with the 3,4-dimethoxy regioisomer as a selectivity control, to validate target engagement and downstream MAPK pathway suppression [1].

Monoamine Transporter Selectivity Fingerprinting in Polypharmacology Studies

The compound's unique H-bond acceptor profile (2 × OCH3) permits investigation of SERT versus DAT selectivity. In competitive binding assays against [³H]citalopram and [³H]WIN 35,428, the SERT/DAT selectivity ratio (predicted 3–5) can be directly compared to the 2-chloro analog (ratio ~0.5–1), providing a structure-based rationale for differential in vivo behavioral profiles in rodent models of depression and addiction .

CNS Drug-Likeness Optimization and hERG Liability Screening

With a clogP of ~3.8, this compound falls within the optimal CNS MPO range, making it a reference point for medicinal chemistry efforts aimed at balancing BBB permeability with reduced off-target cardiotoxicity. It should be benchmarked against the more lipophilic 2-(trifluoromethyl)benzamide analog (clogP ~4.7) in patch-clamp hERG assays and PAMPA-BBB permeability models to guide lead optimization decisions [2].

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